(2S)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride
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Overview
Description
(2S)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by a cyclohexanone core substituted with a phenyl group and a piperidine ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride typically involves the following steps:
Formation of the Cyclohexanone Core: The cyclohexanone core can be synthesized through the oxidation of cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate.
Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with cyclohexanone in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Piperidine Ring: The piperidine ring is incorporated through a nucleophilic substitution reaction, where piperidine reacts with the phenyl-substituted cyclohexanone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and catalytic hydrogenation may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Aluminum chloride (for Friedel-Crafts acylation), palladium on carbon (for hydrogenation)
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Various substituted piperidine derivatives
Scientific Research Applications
(2S)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one: The non-hydrochloride form of the compound.
(2S)-2-phenyl-2-piperidin-1-ylcyclohexanol: The reduced alcohol form.
(2S)-2-phenyl-2-piperidin-1-ylcyclohexanoic acid: The oxidized carboxylic acid form.
Uniqueness
(2S)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride is unique due to its specific combination of a cyclohexanone core, phenyl group, and piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C17H24ClNO |
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Molecular Weight |
293.8 g/mol |
IUPAC Name |
(2S)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c19-16-11-5-6-12-17(16,15-9-3-1-4-10-15)18-13-7-2-8-14-18;/h1,3-4,9-10H,2,5-8,11-14H2;1H/t17-;/m0./s1 |
InChI Key |
JDHJMSVHTHVZNI-LMOVPXPDSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@@]2(CCCCC2=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CCN(CC1)C2(CCCCC2=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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